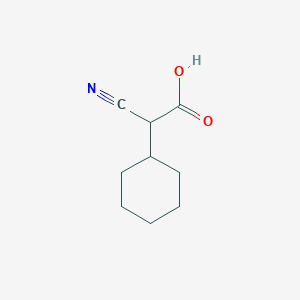

2-Cyano-2-cyclohexylacetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

2-cyano-2-cyclohexylacetic acid |

InChI |

InChI=1S/C9H13NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h7-8H,1-5H2,(H,11,12) |

InChI Key |

MFCLVMROAQZAPA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(C#N)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyano 2 Cyclohexylacetic Acid and Its Derivatives

Strategies for Direct Synthesis of 2-Cyano-2-cyclohexylacetic Acid

Direct synthesis aims to construct the target molecule in a minimal number of steps, often by forming the key functional groups on a pre-existing molecular scaffold.

The conversion of primary amines into carboxylic acids via oxidative dehydrogenation represents a modern and powerful synthetic tool. This transformation typically involves the liberation of hydrogen and can be achieved using various catalytic systems. acs.orgresearchgate.net Homogeneous ruthenium complexes, for instance, have demonstrated high efficiency in the oxidative deamination of primary amines to the corresponding carboxylates in the presence of a base like sodium hydroxide. acs.org The base is crucial for neutralizing the carboxylic acid product as it forms, which helps to drive the reaction forward and prevent product inhibition. acs.org

Electrochemical methods offer another green alternative for the oxidation of primary amines. nih.govacs.org Using electrode materials like nickel oxyhydroxide (NiOOH), primary amines can be converted to nitriles or, through a similar pathway as alcohol oxidation, to carboxylic acids. nih.gov This process involves a 4-electron dehydrogenation where an imine intermediate is formed and subsequently hydrolyzed to an aldehyde, which is then oxidized to the carboxylic acid. nih.gov The mechanism can proceed through a potential-independent hydrogen atom transfer (HAT) to Ni³⁺ sites or a potential-dependent hydride transfer to Ni⁴⁺ sites, the latter of which is often the dominant pathway. acs.org These methods are advantageous as they can operate at ambient temperatures and pressures without the need for chemical oxidants. nih.govacs.org

While these protocols are well-established for a variety of amines, their direct application to synthesize this compound from a corresponding 2-amino-2-cyclohexylacetonitrile (B2746105) precursor would require careful management to ensure the stability of the cyano group under the oxidative conditions.

Optimizing reaction conditions is critical for maximizing yield and purity, especially when dealing with pH-sensitive substrates like this compound. The molecule contains both a carboxylic acid group and a cyano group, whose stability and reactivity are influenced by the pH of the reaction medium.

Beyond pH, several other factors are systematically investigated during reaction optimization to enhance efficiency and sustainability. creative-biolabs.comnumberanalytics.com

Temperature : Increasing temperature generally accelerates reaction rates but can also promote side reactions or decomposition of sensitive molecules. An optimal temperature must be identified to balance reaction speed and product stability. creative-biolabs.com

Concentration : The concentration of reactants directly influences the frequency of molecular collisions and, therefore, the reaction rate. creative-biolabs.com

Solvent : The choice of solvent is crucial as it can affect reactant solubility and reactivity. For example, polar aprotic solvents might be preferred over protic solvents like methanol, which can form hydrogen bonds and reduce the reactivity of certain nucleophiles. creative-biolabs.com

A systematic approach, such as One-Factor-at-a-Time (OFAT) or Design of Experiments (DoE), is often employed to screen for significant factors and determine the optimal levels for each to achieve the best possible reaction output. acs.org

Synthesis through Key Synthetic Intermediates and Precursors

A common and highly effective strategy for synthesizing this compound involves the use of readily available precursors and building the target molecule through well-understood reaction intermediates.

Ethyl cyanoacetate (B8463686) is a widely used and versatile building block in organic synthesis due to its activated methylene (B1212753) group flanked by both a nitrile and an ester group.

A primary route to the carbon skeleton of this compound is the Knoevenagel condensation of cyclohexanone (B45756) with a cyanoacetic acid derivative. orgsyn.org This reaction typically involves heating cyclohexanone and cyanoacetic acid or ethyl cyanoacetate in the presence of a weak base as a catalyst. evitachem.comorgsyn.org The product of this initial condensation is an α,β-unsaturated compound, cyclohexylidenecyanoacetic acid or its corresponding ester. orgsyn.org Subsequent reduction of the carbon-carbon double bond would yield the final saturated product.

Different catalysts and conditions can be employed for the condensation step, as summarized in the table below. The reaction is often performed in a solvent like benzene (B151609) or toluene (B28343) with azeotropic removal of water to drive the equilibrium towards the product. orgsyn.orggoogle.com

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product Intermediate | Reference |

| Cyclohexanone | Cyanoacetic acid | Ammonium acetate | Benzene | Reflux with water removal | Cyclohexylidenecyanoacetic acid | orgsyn.org |

| Cyclohexanone | Cyanoacetic acid | Piperidine | - | - | Cyclohexylidenecyanoacetic acid | orgsyn.org |

| Cyclohexanone | Cyanoacetamide | Ammonium acetate, Acetic acid | Toluene | Reflux (20-150°C) | 2-Cyclohexylidene-2-cyanoacetamide | evitachem.comgoogle.com |

This condensation is a robust and well-documented method for forming the C-C bond between the cyclohexyl ring and the cyanoacetic moiety. The resulting intermediate, cyclohexylidenecyanoacetic acid, is a direct precursor that can be isolated or used in situ for further transformations. orgsyn.org

The intermediates generated from the condensation of cyclohexanone and cyanoacetate derivatives are valuable for constructing more complex cyclic systems. The presence of multiple reactive functional groups allows for intramolecular cyclization reactions to form novel ring structures.

For example, one patented process describes the condensation of 2-cyclohexylidene-2-cyanoacetamide with a malonic acid ester. google.com This subsequent reaction leads to the formation of a spiro compound, specifically a 5-cyano-2,4-dioxo-3-azaspiro patsnap.compatsnap.comundecane-1-carboxylic acid ester. google.com This demonstrates how the cyano-substituted intermediate can be a linchpin in building complex heterocyclic scaffolds.

In another instance, a complex 2-cyano-3,10-diketone triterpenoid (B12794562) intermediate undergoes regioselective intramolecular cyclization. mdpi.com Depending on the conditions, different cyclic products are formed. Treatment with an acid like TsOH leads to the formation of a 2S-cyanopyran-3-one derivative, while basic conditions using t-BuOK result in a pentacyclic β-ketonitrile. mdpi.com These examples highlight the synthetic versatility of cyano-substituted intermediates in creating diverse and complex cyclic and heterocyclic structures.

Routes Involving Ethyl Cyanoacetate as a Precursor[6],[5],[7],

Stereoselective Synthesis of this compound Analogues

The creation of specific stereoisomers of this compound analogues is a significant challenge in asymmetric synthesis due to the potential for multiple chiral centers. mdpi.com Modern synthetic chemistry has risen to this challenge through the development of sophisticated catalytic systems that guide reactions toward desired stereochemical outcomes.

Development of Chiral Catalysis for Asymmetric Induction

Catalytic asymmetric synthesis is a cornerstone of modern chemistry, enabling the production of enantiomerically pure compounds with high efficiency. chiralpedia.com This field relies on the use of chiral catalysts, which are substances that can selectively promote a chemical reaction to produce a single enantiomer of a chiral molecule. chiralpedia.com The development of these catalysts, often complexed with transition metals like rhodium or ruthenium, has revolutionized the synthesis of fine chemicals and pharmaceuticals. chiralpedia.com For the synthesis of chiral cyano-containing molecules, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts, capable of facilitating asymmetric access to chiral β-cyano carboxylic esters. researchgate.net These catalysts operate by creating a chiral environment around the reacting molecules, thereby directing the formation of one enantiomer over the other. mdpi.com

Investigation of Diastereoselective and Enantioselective Pathways

The selective synthesis of specific diastereomers and enantiomers is crucial for producing compounds with desired biological activities. Researchers have explored various pathways to achieve high levels of stereocontrol in the synthesis of cyano-containing cyclic compounds.

One approach involves the stereoselective introduction of functional groups. For example, the enantioselective synthesis of novel diazabicyclooctanones was accomplished starting from butadiene monoxide, with a key step involving the stereoselective introduction of a cyclopropane (B1198618) group. nih.gov Similarly, a tandem oxidative cyclization and decarboxylation method has been used to produce 2-carbamoyl-2-cyanocyclopropanecarboxylates with excellent diastereoselectivities. nih.gov

Another powerful strategy is the use of chiral catalysts to control the stereochemical outcome of cyclization reactions. Stereoselective heterocyclization of a 1,10-seco-triterpenoid containing a 2-cyano-3,10-diketone fragment was achieved under acidic catalysis to form a 2S-cyano-pyran-3-one ring. mdpi.com In contrast, using basic catalysis on the same substrate led to a regioselective intramolecular cyclization to form a different product, highlighting how reaction conditions can dictate the stereochemical and regiochemical outcome. mdpi.com The direct, asymmetric addition of simple aldehydes to [1.1.1]propellane, using a combination of a photocatalyst and an organocatalyst, has also been shown to generate α-chiral bicyclo[1.1.1]pentanes with high yields and enantioselectivities. nih.gov

The following table summarizes selected findings on stereoselective synthesis pathways for related compounds.

| Starting Material | Catalyst/Reagent | Product Type | Stereoselectivity | Reference |

| Michael adducts of 2-cyanoacetamides | Iodosobenzene/Tetrabutylammonium iodide | 2-Carbamoyl-2-cyanocyclopropanecarboxylates | Excellent diastereoselectivity | nih.gov |

| 1,10-seco-triterpenoid with 2-cyano-3,10-diketone | TsOH (acidic catalysis) | 2S-cyano-pyran-3-one derivative | Stereoselective | mdpi.com |

| 1,10-seco-triterpenoid with 2-cyano-3,10-diketone | t-BuOK (basic catalysis) | A-pentacyclic alkene β-ketonitrile | Regioselective | mdpi.com |

| Aldehydes and [1.1.1]propellane | Photocatalyst and Organocatalyst | α-Chiral Bicyclo[1.1.1]pentanes | High enantioselectivity | nih.gov |

| Butadiene monoxide | Pd(allyl)2Cl2 and (R,R)-DACH-naphthyl ligand | Cyclopropane-fused diazabicyclooctanones | Enantioselective | nih.gov |

Mechanistic Models for Stereochemical Control

Understanding the mechanism by which stereochemical control is achieved is fundamental to designing new and improved synthetic methods. For many asymmetric reactions, mechanistic models are proposed to explain the observed selectivity. For instance, in the catalytic asymmetric synthesis of axially chiral methylenecyclopropanes, computational models have been used to rationalize the origin of asymmetric induction, revealing that the key elements of stereocontrol differ from those in cyclopropanation reactions using carbenes. nih.gov

An alternative to the traditional cyanoacetic ester synthesis involves the reductive cleavage of the cyano group using samarium(II) iodide (SmI2). sbq.org.br This method avoids the harsh hydrolytic conditions of the classic approach. The mechanism involves the alkylation of ethyl cyanoacetate, followed by a samarium(II) iodide-promoted reductive cleavage of the cyano group. This process is advantageous as it leaves the ester group intact and is tolerant of other functional groups like nitriles and amides under its mild, nearly neutral reaction conditions. sbq.org.br

In phase-transfer catalysis, predictive models are used to explain stereoinduction. For example, in a highly enantio- and diastereoselective 5-endo-trig Michael cyclization to form an indane derivative, it is proposed that a chiral ion pair is formed between the catalyst and the enolate of the substrate. rsc.org Non-bonding interactions, such as CH−π and CH−O interactions between the substrate and the catalyst in the transition state, are believed to control the facial attack and account for the high enantioselectivity observed. rsc.org

Application of Accelerated Synthetic Techniques for Related Cyano-Cyclohexyl Compounds

The drive for more efficient and environmentally friendly chemical processes has led to the adoption of accelerated synthetic techniques. These methods aim to reduce reaction times, increase yields, and minimize waste.

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. ijnrd.orgresearchgate.net By using microwave radiation, molecules in the reaction mixture are heated directly and uniformly, leading to a rapid increase in temperature and dramatically accelerated reaction rates. ijnrd.orgrsc.org This often results in higher yields, improved product purity, and reaction times that are reduced from hours to mere minutes. ijnrd.orgresearchgate.net

This technology has been successfully applied to the synthesis of various heterocyclic compounds and derivatives. For example, the synthesis of N-cyclohexyl cyano acetamide, an intermediate for more complex molecules, can be achieved by heating cyclohexylamine (B46788) and ethyl cyano acetate. Subsequent reactions to build upon this core, such as the synthesis of 2-Cyano-2-(alkylidene)-N-cyclohexyl carboxamides, have also been performed. In one multistep synthesis, the final step to produce various thiophene (B33073) derivatives was carried out efficiently in a microwave oven. The advantages are clear when comparing reaction times: a synthesis that takes 10 hours with conventional heating might be completed in 35 minutes using a microwave, and a hydrolysis reaction requiring an hour can be finished in 7 minutes with a 99% yield. ijnrd.org This efficiency makes microwave-assisted synthesis a valuable green chemistry approach. ijnrd.org

The following table highlights the significant rate enhancements achieved with microwave-assisted synthesis compared to conventional methods for various reactions.

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Benzyl (B1604629) chloride hydrolysis | ~35 minutes | 3 minutes | 97% yield | ijnrd.org |

| Benzamide hydrolysis | 1 hour | 7 minutes | 99% yield | ijnrd.org |

| Friedländer synthesis of quinolines | Oil-bath heating | 30-40 minutes | Average yield increased from 34% to 72% | nih.gov |

| Fluorescein synthesis | 10 hours | 35 minutes | Not specified | ijnrd.org |

Principles of Sustainable Synthesis in this compound Production

The production of this compound, a key intermediate in the synthesis of pharmaceuticals like gabapentin (B195806), is increasingly being scrutinized through the lens of sustainable and green chemistry. researchgate.netscielo.brevitachem.com The goal is to develop processes that are not only efficient in terms of yield but also minimize environmental impact by reducing waste, avoiding hazardous substances, and lowering energy consumption. scielo.br The application of green chemistry principles is paramount in shifting the synthesis from traditional methods, which often rely on stoichiometric reagents and volatile organic solvents, to more ecologically responsible alternatives. researchgate.netrsc.org

Key principles of sustainable synthesis relevant to this compound production include maximizing atom economy, utilizing catalytic reagents over stoichiometric ones, employing safer solvents and reaction conditions, and using renewable resources where possible. scielo.brnih.gov

Atom Economy: A central concept in green chemistry is atom economy, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. scranton.edu Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. scranton.edu In the context of synthesizing this compound, synthetic routes are designed to maximize the incorporation of starting materials into the product structure, thereby minimizing the generation of by-products. rsc.org

Catalysis: The move from stoichiometric reagents to catalytic systems is a cornerstone of green synthesis. Catalysts, used in small amounts, can facilitate reactions multiple times, reducing waste significantly compared to stoichiometric reagents that are consumed in the reaction. For the synthesis of this compound and its precursors, research has focused on developing novel heterogeneous and homogeneous catalysts for key steps like the Knoevenagel condensation. This reaction, typically used to form a C-C bond by reacting a carbonyl compound (like cyclohexanone) with an active methylene compound (like a cyanoacetate), can be made more sustainable by replacing traditional catalysts with greener alternatives. niscpr.res.in

Recent research highlights several innovative and sustainable catalytic systems for Knoevenagel condensation, a potential step in the synthesis of this compound derivatives. These approaches focus on using environmentally benign catalysts and solvent-free or green solvent conditions to improve the ecological profile of the synthesis.

Table 1: Comparison of Green Catalytic Systems for Knoevenagel Condensation

| Catalyst System | Aldehyde | Active Methylene Compound | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|---|

| Water Extract of Banana (WEB) | Aromatic Aldehydes | Malononitrile | Solvent-free | Room Temp, Grinding | 90-98% | niscpr.res.in |

| Triethylamine / Microwave | 4-Methoxybenzaldehyde | Cyanoacetamide | Saturated NaCl solution | 35 min, MW | High (90-99%) | unifap.br |

| Triethylamine / Microwave | Aromatic Aldehydes | Methyl cyanoacetate | Ethanol | 35 min, MW | 70-90% | unifap.br |

| Photo-activated Carbon Dots | p-Anisaldehyde | Ethyl cyanoacetate | Water/Ethanol | Light irradiation | ~93% | mdpi.com |

Safer Solvents and Conditions: Traditional organic syntheses often employ volatile and toxic solvents like toluene, which pose environmental and health risks. google.commdpi.com A key goal of green chemistry is to replace these with safer alternatives such as water, ethanol, or even to conduct reactions under solvent-free conditions. niscpr.res.inunifap.brmdpi.com For instance, microwave-assisted organic synthesis in aqueous media has been shown to accelerate reactions like the Knoevenagel condensation, often leading to higher yields in shorter reaction times with reduced environmental impact. unifap.br Solvent-free "grindstone" methods, using natural catalysts, also represent a significant step towards sustainable chemistry. niscpr.res.in

Biocatalysis and Renewable Feedstocks: The use of enzymes (biocatalysis) offers a highly specific and efficient route for chemical transformations under mild conditions, often eliminating the need for protecting groups and reducing waste. scielo.br A notable green approach for producing 1-cyanocyclohexaneacetic acid (an alternative name for this compound) involves the use of a nitrilase enzyme. researchgate.netscielo.br This chemoenzymatic route utilizes whole cells of recombinant Escherichia coli to catalyze the regioselective hydrolysis of 1-cyanocyclohexaneacetonitrile directly to the desired acid product. researchgate.netscielo.br This method is not only efficient but also operates in an aqueous environment, aligning perfectly with green chemistry principles.

A preparative scale biocatalytic synthesis demonstrated the viability of this approach for industrial application, showcasing high product concentration and conversion rates.

Table 2: Preparative Scale Biocatalytic Synthesis of 1-Cyanocyclohexaneacetic Acid

| Biocatalyst | Substrate | Bioreactor Volume | Reaction Time | Product Concentration | Conversion Rate | Source |

|---|

The broader vision of sustainable synthesis also includes the use of renewable feedstocks derived from biomass to replace petrochemical starting materials. researchgate.net While the direct synthesis of this compound from renewable feedstocks is still an area of development, the principles of using bio-based platform molecules are being actively explored for the production of a wide range of chemicals. mdpi.comresearchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Target compound, pharmaceutical intermediate |

| Gabapentin | Pharmaceutical derived from the target compound |

| Cyclohexanone | Starting material in Knoevenagel condensation |

| Cyanoacetamide | Reactant in Knoevenagel condensation |

| Malononitrile | Active methylene compound for Knoevenagel |

| Ethyl cyanoacetate | Active methylene compound for Knoevenagel |

| Methyl cyanoacetate | Active methylene compound for Knoevenagel |

| 1-Cyanocyclohexaneacetonitrile | Precursor to the target compound via hydrolysis |

| 1-Cyanocyclohexaneacetic acid | Alternative name for the target compound |

| Toluene | Traditional (non-green) organic solvent |

| Ethanol | Green solvent |

| Water | Green solvent |

| Triethylamine | Basic catalyst |

| 4-Methoxybenzaldehyde | Model aromatic aldehyde |

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the detailed molecular characterization of 2-Cyano-2-cyclohexylacetic acid, offering non-destructive analysis of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise three-dimensional structure of this compound in solution. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

For a more in-depth analysis of stereochemistry and conformational dynamics, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) is particularly valuable for identifying proton-proton coupling networks, which helps in assigning the relative stereochemistry of the chiral center. By analyzing the cross-peaks in a COSY spectrum, the connectivity between adjacent protons can be established, providing insights into the spatial arrangement of substituents around the stereocenter.

Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY) can be used to determine through-space proximity of protons, which is crucial for assigning the absolute stereochemistry and understanding the preferred conformation of the cyclohexyl ring. The cyclohexane (B81311) ring in related structures has been observed to adopt a chair conformation. researchgate.net

A representative, though not experimentally derived for this specific molecule, set of expected NMR data is presented below:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 12.0 - 9.0 | Broad Singlet | -COOH |

| ¹H | 3.5 - 3.2 | Multiplet | -CH(CN)COOH |

| ¹H | 2.5 - 1.0 | Multiplet | Cyclohexyl protons |

| ¹³C | 170 - 165 | Singlet | -COOH |

| ¹³C | 120 - 115 | Singlet | -CN |

| ¹³C | 50 - 45 | Singlet | -CH(CN)COOH |

| ¹³C | 40 - 20 | Multiple Signals | Cyclohexyl carbons |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the molecular weight of this compound. This method provides a highly precise mass measurement, which allows for the unambiguous determination of the elemental composition of the molecule. The exact mass can be used to confirm the molecular formula, C₉H₁₃NO₂, distinguishing it from other compounds with the same nominal mass. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are often coupled with HRMS to generate ions for analysis. uva.nl The molecular weight of this compound is 167.20 g/mol . evitachem.com

| Parameter | Value |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.20 g/mol |

| Exact Mass | 167.0946 u |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The key functional groups and their expected IR absorption ranges are:

Carboxylic Acid (O-H stretch): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. libretexts.org

Cyano Group (C≡N stretch): A sharp, medium-intensity absorption should appear in the range of 2260-2240 cm⁻¹. youtube.comlibretexts.org

Carbonyl Group (C=O stretch): A strong, sharp absorption is anticipated around 1720-1700 cm⁻¹ for the carboxylic acid carbonyl group. libretexts.orgopenstax.org

C-H stretch (sp³): Absorptions for the C-H bonds of the cyclohexyl ring are expected just below 3000 cm⁻¹. libretexts.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Cyano | C≡N stretch | 2260 - 2240 |

| Carbonyl | C=O stretch | 1720 - 1700 |

| Alkane | C-H stretch | < 3000 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing the purity of the compound. By employing a suitable stationary phase (e.g., C18 reversed-phase column) and a mobile phase, HPLC can separate the target compound from any impurities, starting materials, or byproducts. The purity is typically determined by the peak area percentage in the chromatogram.

For preparative purposes, flash chromatography or semi-preparative HPLC can be utilized to isolate the compound from a reaction mixture. nih.gov The choice of the chromatographic method and conditions depends on the scale of the purification and the nature of the impurities present. Two-dimensional chromatography, which utilizes orthogonal separation modes, can be a powerful strategy for resolving complex mixtures and isolating highly pure compounds. nih.gov

Computational Chemistry and Theoretical Modeling Studies

Molecular Structure and Conformational Analysis

The three-dimensional arrangement of atoms and the relative stability of different spatial orientations are key determinants of a molecule's physical and chemical properties.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the most stable, low-energy three-dimensional structure of a molecule. For 2-Cyano-2-cyclohexylacetic acid, DFT calculations would be employed to optimize the bond lengths, bond angles, and dihedral angles. This process involves finding the minimum energy state on the potential energy surface, which corresponds to the most probable geometry of the molecule.

In a typical DFT study, the geometry of the molecule would be optimized using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.net The resulting optimized structure would provide precise data on the spatial relationship between the cyclohexane (B81311) ring and its two substituents: the cyano group (-CN) and the acetic acid group (-CH(CN)COOH). These calculations are fundamental for subsequent analyses, such as predicting vibrational frequencies or electronic properties. dartmouth.edu

The cyclohexane ring is not planar and exists predominantly in a puckered "chair" conformation to minimize angle and torsional strain. pressbooks.pub In this compound, the cyano and acetic acid groups are attached to the same carbon atom. This means that in a chair conformation, one substituent will occupy an axial position (pointing up or down, parallel to the ring's axis) while the other will be in an equatorial position (pointing out from the perimeter of the ring). libretexts.org

A conformational analysis involves comparing the relative energies of the two possible chair conformations that can be interconverted through a process called ring flipping. pressbooks.pub

Conformer A: Cyano group axial, Acetic acid group equatorial.

Conformer B: Cyano group equatorial, Acetic acid group axial.

The relative stability of these two conformers is determined by steric strain, specifically 1,3-diaxial interactions. libretexts.org The substituent in the axial position experiences steric hindrance from the axial hydrogens on the same side of the ring. Generally, the conformation where the bulkier group occupies the more spacious equatorial position is more stable. libretexts.org The acetic acid group is sterically more demanding than the linear cyano group. Therefore, Conformer B, with the acetic acid group in the axial position, would be expected to have higher energy and be less stable than Conformer A.

| Conformer | Axial Substituent | Equatorial Substituent | Predicted Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|---|

| A | -CN | -CH(CN)COOH | 0 (Reference) | More Stable |

| B | -CH(CN)COOH | -CN | > 0 | Less Stable |

Electronic Structure Investigations

Understanding the distribution and energy of electrons within the molecule is key to explaining its reactivity and chemical behavior.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, the energy and localization of these orbitals would be influenced by the electron-withdrawing nature of both the cyano and carboxylic acid groups.

HOMO: The HOMO would likely be localized on the carboxylic acid group, particularly the oxygen atoms, which have lone pairs of electrons.

LUMO: The LUMO is expected to be centered around the π* antibonding orbital of the cyano group (C≡N) and the carbonyl group (C=O), making these sites susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

| Parameter | Description | Predicted Localization | Illustrative Energy (eV) |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Carboxylic Acid Group (Oxygen atoms) | -7.5 |

| LUMO | Lowest Unoccupied Molecular Orbital | Cyano (C≡N) and Carbonyl (C=O) groups | -0.8 |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO) | - | 6.7 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, offering insights into bonding and intramolecular interactions. wisc.edu This method quantifies delocalization effects through second-order perturbation theory, which analyzes donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. rsc.org

In this compound, NBO analysis could reveal:

Charge Distribution: The natural population analysis would show a significant negative charge on the oxygen and nitrogen atoms due to their high electronegativity.

Hyperconjugation: Key stabilizing interactions would include hyperconjugation, such as the delocalization of electron density from C-C or C-H sigma bonds (donors) into the empty π* antibonding orbitals of the cyano and carbonyl groups (acceptors). For instance, an interaction like σ(C-C) → π*(C≡N) would indicate stabilization through electron delocalization, which also affects the molecule's geometry and reactivity. researchgate.netresearchgate.net

Theoretical Prediction of Physicochemical Parameters

Computational methods can also be used to estimate various physicochemical parameters. For example, the acidity (pKa) of the carboxylic acid group can be predicted. The pKa is related to the stability of the conjugate base (carboxylate anion) formed upon deprotonation. Theoretical models can calculate the free energy change of the deprotonation reaction in a solvent, often using a polarizable continuum model (PCM). researchgate.net

Furthermore, molecular orbital energies, such as the HOMO energy of the conjugate base, have been correlated with pKa values. nih.gov A higher HOMO energy for the anion suggests it is less stable and a stronger base, corresponding to a weaker acid (higher pKa). These calculations provide valuable predictions of how the molecule will behave in different chemical environments.

Computational Approaches for Acidity Constant (pKa) Prediction in Substituted Acetic Acids

The acidity of a carboxylic acid, quantified by its pKa value, is profoundly influenced by its molecular structure. For this compound, both the cyclohexyl and the cyano groups attached to the alpha-carbon (the carbon adjacent to the carboxyl group) are critical in determining its acidity. The cyano group (-C≡N) is a strong electron-withdrawing group due to the high electronegativity of nitrogen and the nature of the triple bond. This inductive effect withdraws electron density from the carboxylate anion that forms upon deprotonation, stabilizing it and thereby increasing the acidity of the parent acid (resulting in a lower pKa). libretexts.orgwikipedia.orglibretexts.org Conversely, the cyclohexyl group is generally considered to be weakly electron-donating, which would slightly decrease acidity. libretexts.org The net effect on the pKa of this compound is a balance of these opposing influences.

Predicting the precise pKa value of such molecules is a significant area of computational chemistry. Various methods, ranging from semi-empirical techniques to high-level ab initio and Density Functional Theory (DFT) calculations, are employed for this purpose. nih.govresearchgate.net

Common Computational Methods:

Semi-empirical Methods (e.g., AM1, PM3, PM6): These methods are computationally less expensive and use parameters derived from experimental data. They can provide reasonable pKa predictions, with reported mean unsigned errors often in the range of 1.4–1.6 pH units for methods like AM1 and PM3. nih.gov

Hartree-Fock (HF) Method: An ab initio method that solves the Schrödinger equation without empirical parameters. While more accurate than semi-empirical methods, it often requires correlation with experimental data for reliable pKa prediction. researchgate.net

Density Functional Theory (DFT): This is one of the most popular and effective methods for pKa prediction. It models electron correlation at a lower computational cost than other high-level methods. Functionals like B3LYP, CAM-B3LYP, and M06-2X are frequently used in conjunction with a continuum solvation model (e.g., SMD, PCM) to simulate the aqueous environment. researchgate.netnih.govmdpi.com Recent studies have shown that DFT approaches, particularly when including a few explicit water molecules in the model, can predict the pKa of carboxylic acids with a mean absolute error below 0.5 pKa units. nih.govmdpi.com

A comparative study on various substituted carboxylic acids highlighted that different computational methods and basis sets yield varying degrees of accuracy. For instance, one study found that the HF/STO-3G method provided a good correlation with experimental pKa values. researchgate.netntu.edu.iq More advanced models, like the Complete Basis Set (CBS) methods combined with continuum solvation, have achieved pKa predictions accurate to within 0.5 pKa units. acs.org

The table below summarizes some computational methods and their performance in predicting the pKa of carboxylic acids, which are directly applicable to estimating the acidity of this compound.

| Computational Method | Key Features | Reported Accuracy (Mean Absolute Error) | Reference |

| Semi-empirical (AM1, PM3) | Fast, computationally inexpensive. | ~1.4–1.6 pKa units | nih.gov |

| Hartree-Fock (HF) | Ab initio method, no empirical parameters. | Accuracy improves with correlation to experimental data. | researchgate.net |

| DFT (e.g., M06-2X/SMD) | Good balance of accuracy and cost; includes electron correlation. | ~0.9 pKa units | nih.gov |

| DFT (CAM-B3LYP with explicit water) | High accuracy; explicitly models the first solvation shell. | < 0.5 pKa units | nih.govmdpi.com |

| Complete Basis Set (CBS) with CPCM | High-level gas-phase energies combined with a solvation model. | < 0.5 pKa units | acs.org |

Reaction Mechanism Simulation and Modeling

The chemical reactivity of this compound is largely dictated by the active methylene (B1212753) group (the α-carbon) positioned between two electron-withdrawing groups (the nitrile and the carboxyl). This makes the α-hydrogen particularly acidic and susceptible to removal by a base, forming a nucleophilic enolate. This reactivity is central to reactions like the Knoevenagel condensation. wikipedia.orgsciensage.info

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (like this compound) to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.org The mechanism typically proceeds as follows:

A base removes the acidic α-hydrogen to form a resonance-stabilized enolate.

The nucleophilic enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

A dehydration step follows, leading to the formation of a new carbon-carbon double bond, often yielding an α,β-unsaturated product. wikipedia.orgyoutube.com

Computational modeling is a powerful tool for elucidating the intricate details of such reaction mechanisms. By simulating the reaction pathway, researchers can:

Identify Intermediates and Transition States: Modeling can map the energy profile of the reaction, identifying the structures of transient intermediates and the high-energy transition states that connect them.

Calculate Activation Energies: The energy difference between reactants and transition states (the activation energy) can be calculated to predict reaction rates and understand the influence of catalysts.

Elucidate Catalyst Roles: In catalyzed reactions, such as the organocatalyzed Michael addition of α-substituted cyanoacetates, computational studies can model the non-covalent interactions (e.g., hydrogen bonding) between the catalyst and reactants, explaining the reaction's stereoselectivity and efficiency. nih.gov

Applications and Broader Impact of 2 Cyano 2 Cyclohexylacetic Acid in Chemical Research

Strategic Role as a Versatile Building Block in Organic Synthesis

2-Cyano-2-cyclohexylacetic acid, with its characteristic molecular formula C9H13NO2, is a significant organic compound featuring a cyano group and a carboxylic acid attached to a central carbon, which is also bonded to a cyclohexyl group. evitachem.com This unique structure makes it a valuable and versatile building block in the field of organic synthesis. Its utility stems from the reactivity of its functional groups, which allows it to serve as a precursor for more complex organic molecules. evitachem.com The presence of both a nitrile and a carboxylic acid group provides multiple reaction pathways, including nucleophilic additions and decarboxylation, enabling the formation of new carbon-carbon bonds and the introduction of various functional groups. evitachem.com

The synthesis of this compound itself can be achieved through a condensation reaction between cyclohexanone (B45756) and cyanoacetamide, followed by further reactions. evitachem.com This accessibility further enhances its role as a fundamental component in the construction of a diverse range of chemical structures. evitachem.com Its applications span various sectors, including the pharmaceutical and agrochemical industries. evitachem.com

Precursor in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The structural framework of this compound makes it an important intermediate in the synthesis of various pharmaceuticals, particularly those classified as anticonvulsants and analgesics. evitachem.com Its bifunctional nature allows for strategic chemical modifications to build the complex molecular architectures required for therapeutic activity.

One of the most notable applications of this compound is as a key precursor in the synthesis of Gabapentin (B195806), a widely prescribed anticonvulsant drug used to treat epilepsy and neuropathic pain. e-journals.innih.gov Gabapentin is a gamma-amino acid derivative, and the synthesis often involves intermediates derived from this compound. nih.gov For instance, the hydrogenation of (1-cyanocyclohexyl)acetic acid is a known route to produce Gabapentin. google.com

The synthesis of Gabapentin can proceed through various pathways, some of which directly utilize derivatives of this compound. For example, the benzyl (B1604629) ester of (1-cyano cyclohexyl) acetic acid can be hydrogenated to yield Gabapentin. google.com This highlights the direct lineage from the building block to the final API.

Significance in Gabapentin Precursor and Impurity Synthesis

The synthesis and control of impurities are critical aspects of pharmaceutical manufacturing. This compound, also known as Gabapentin Impurity B, is a significant compound in this context. e-journals.inpharmaffiliates.com Its presence and synthesis are of great interest to ensure the quality, safety, and efficacy of the final drug product. e-journals.in

Methods have been developed for the synthesis of Gabapentin impurities to be used as reference standards in analytical testing. One such method involves the oxidative dehydrogenation of Gabapentin itself to produce 2-(1-cyanocyclohexyl)acetic acid (Gabapentin Impurity B). e-journals.in This single-step synthesis from the readily available Gabapentin API offers a way to obtain this impurity with high purity under mild conditions, avoiding the use of toxic reagents like potassium or sodium cyanide. e-journals.in Furthermore, Gabapentin Impurity B can be hydrolyzed to yield another impurity, 1-(carboxymethyl)cyclohexanecarboxylic acid (Impurity E). e-journals.in

The synthesis of Gabapentin precursors often involves cyclohexanediacetic acid monoamide, a key intermediate. google.com Processes have been developed to synthesize this monoamide by reacting cyclohexanone with cyanoacetamide and a malonic acid ester, which can then be converted to Gabapentin precursors. google.comgoogle.com

Application in Agrochemical Synthesis

The biological activity of derivatives of this compound has led to their exploration in the development of agrochemicals. evitachem.com Specifically, they are investigated for their potential use as herbicides and pesticides. evitachem.com The core structure can be modified to create compounds with specific activities against agricultural pests and weeds. For example, derivatives of 2-cyano-2-phenylacetic acid have been shown to possess plant growth regulating properties. google.com While not a direct application of this compound, this demonstrates the potential of related cyano-acetic acid derivatives in agriculture.

Use as a Precursor for Specialty Chemicals (e.g., Fragrance Compounds)

While direct evidence for the use of this compound as a precursor for fragrance compounds is not prevalent, the broader class of cyano compounds and cyclohexyl derivatives are utilized in the fragrance industry. Pro-fragrance compounds, which release fragrant molecules under specific triggers, are a known application area for complex organic molecules. google.comgoogleapis.com The structural motifs present in this compound could potentially be adapted for such applications, although this remains a more speculative area of its utility.

Potential Applications in Materials Science

The unique chemical structure of this compound also presents opportunities in the field of materials science. The cyano and cyclohexyl groups can impart specific properties to polymers and other materials.

Development of Functional Materials Utilizing Cyano-Cyclohexyl Scaffolds

The cyano-cyclohexyl scaffold, a core component of this compound, is a structural motif that can be incorporated into larger molecules to create functional materials. chemsrc.com Scaffolds in materials science are designed to provide structural support and can be functionalized to exhibit specific properties. nih.gov The incorporation of the cyano-cyclohexyl group could influence properties such as polarity, thermal stability, and mechanical strength.

Spirocyclic structures, which can be conceptually related to the cyclic nature of the cyclohexyl group, have found extensive applications in materials science due to their three-dimensional spatial configuration. acs.orgacs.org While not a direct application of this compound, this highlights the potential of its core scaffold in the design of advanced materials. The development of functional scaffolds is a rapidly evolving area, with applications in fields like tissue engineering where biocompatible materials are crucial. nih.gov

Exploration of Coordination Chemistry and Ligand Properties of the Cyano Group

The chemical structure of this compound, featuring both a cyano (C≡N) group and a carboxylic acid (-COOH) group, presents significant potential for its application in coordination chemistry. The cyano group is a well-documented and versatile ligand capable of coordinating with a wide array of metal ions. scielo.org.za Its bonding characteristics allow it to act as a σ-donor through the lone pair of electrons on the carbon atom and as a π-acceptor by utilizing its empty π* orbitals. libretexts.org This dual electronic nature makes it a strong-field ligand, often leading to low-spin complexes with transition metals. wikipedia.org

The cyano ligand is isoelectronic with carbon monoxide (CO) but acts as a stronger σ-donor due to its negative charge, which increases electrostatic repulsion and the energy of its orbitals. libretexts.org However, it is generally a weaker π-acceptor than CO because the negative charge raises the energy of the π* orbitals, making them less accessible for metal-to-ligand back-donation. libretexts.org A key feature of the cyano ligand is its ambidentate nature, with electron lone pairs at both the carbon and nitrogen ends. This allows it to function not only as a terminal ligand (M-C≡N) but also as a bridging ligand (M-C≡N-M'), facilitating the construction of polynuclear complexes and coordination polymers. scielo.org.zawikipedia.org The well-known pigment Prussian blue is a classic example of a coordination polymer built from cyanide-bridged metal centers. wikipedia.org

In the context of this compound, the presence of the adjacent carboxylic acid group introduces the possibility of chelation. Following deprotonation, the carboxylate group (-COO⁻) can coordinate to a metal center simultaneously with the cyano group, potentially forming a stable five-membered chelate ring. This bifunctional coordination could lead to unique complex geometries and reactivities. The steric bulk of the cyclohexyl group would also play a crucial role, influencing the stereochemistry and stability of the resulting metal complexes by controlling the accessibility of the coordination sites. The electron-withdrawing nature of the cyano group is known to stabilize negative charges during reactions, a property that influences the reactivity of the entire molecule. evitachem.comnih.gov

Integration into Advanced Synthetic Methodologies and Catalysis

This compound and its derivatives are valuable intermediates in organic synthesis, serving as building blocks for more complex molecules, particularly in the pharmaceutical and agrochemical industries. evitachem.com The reactivity of the molecule is centered on its two functional groups: the cyano group and the carboxylic acid group. These groups allow for a variety of chemical transformations.

Key synthetic applications include:

Nucleophilic Addition: The cyano group can participate in nucleophilic additions, which is a cornerstone for creating new carbon-carbon bonds and introducing further functionalization. evitachem.com

Decarboxylation: Like other α-cyano carboxylic acids, this compound can undergo decarboxylation under thermal conditions to yield cyclohexylacetonitrile. evitachem.com This reaction provides a pathway to other cyclohexyl-containing compounds.

Heterocyclic Synthesis: Cyanoacetic acid and its derivatives are widely used in the synthesis of nitrogen-containing heterocycles. arkat-usa.org For instance, the condensation of cyclohexanone with cyanoacetamide is a key step in producing the precursor 2-cyclohexylidene-2-cyanoacetamide, which can be further reacted to form spiro-heterocyclic compounds. google.com These structures are important in medicinal chemistry.

Precursor for Active Pharmaceutical Ingredients (APIs): A notable application is in the synthesis of precursors for the drug gabapentin. The synthesis of cyclohexanediacetic acid monoamide, a key intermediate for gabapentin, can be achieved through a process involving the condensation of cyclohexanone and cyanoacetamide, followed by reaction with a malonic acid ester. google.com

In the realm of catalysis, while direct catalytic applications of this compound are not extensively documented, derivatives of cyanoacetic acid, such as ethyl cyanoacetate (B8463686), are fundamental reactants in various catalyzed reactions. These include Knoevenagel condensations and Michael additions, which are pivotal for carbon-carbon bond formation. The synthesis of ethyl cyanoacetate itself can be achieved via the esterification of cyanoacetic acid, a reaction that can be optimized using various catalysts. researchgate.net The principles governing the reactivity of these simpler cyanoacetic esters can be extended to the more complex this compound, suggesting its potential as a substrate in catalyzed synthetic methodologies.

Utility in Analytical and Biochemical Research (e.g., as part of analytical matrices)

While specific applications of this compound in analytical and biochemical research are not widely reported, its structural features suggest potential utility, particularly by analogy to similar compounds. The most prominent potential application lies in its use as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

MALDI is a soft ionization technique crucial for the mass spectrometric analysis of large biomolecules like proteins and peptides. pnas.org The choice of matrix is critical for a successful analysis. A good matrix must co-crystallize with the analyte and strongly absorb laser energy at a specific wavelength, leading to the desorption and ionization of the analyte molecules. acs.org Compounds containing the α-cyano-cinnamic acid core, such as α-cyano-4-hydroxycinnamic acid (CHCA), are among the most common and effective matrices used for peptide and protein analysis. pnas.orgacs.org

The key functional groups of this compound—the UV-absorbing cyano group and the acidic proton-donating carboxylic acid group—are features it shares with established MALDI matrices like CHCA. pnas.org The cyano group is believed to be important for the ionization process, potentially through a chemical ionization mechanism involving proton transfer from the protonated matrix to the analyte. pnas.org The cyclohexyl group would influence the compound's crystallinity and hydrophobicity, which are also critical factors for effective matrix-analyte co-crystallization. Therefore, this compound is a rational candidate for investigation as a novel MALDI matrix, potentially offering different selectivity or performance for specific classes of analytes.

In biochemical research, the cyano group is a point of metabolic interest. Cyanide and cyano-containing compounds are metabolized in the body, primarily to the less toxic thiocyanate. nih.gov The study of cyanide metabolism has led to the identification of biomarkers like 2-aminothiazoline-4-carboxylic acid (ATCA), which is formed from the reaction of cyanide with l-cystine. nih.gov While this compound itself is not a primary metabolite, its presence in a biological system would likely involve metabolic pathways that target the cyano group, making it a potential tool for studying the enzymes and processes involved in cyanide detoxification and metabolism.

Q & A

Q. What are the recommended synthetic routes for 2-Cyano-2-cyclohexylacetic acid in laboratory settings?

The synthesis of this compound can be adapted from methods used for structurally similar cyclohexylacetic acid derivatives. A plausible approach involves:

- Cyano group introduction : Start with a cyclohexylacetic acid precursor and perform a substitution reaction using cyanide sources (e.g., KCN or NaCN) under controlled conditions.

- Optimization : Adjust reaction parameters (temperature, solvent polarity, and catalyst) to enhance yield. For example, acetonitrile or DMF may serve as solvents, with phase-transfer catalysts to improve reactivity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to isolate the product. Confirm purity via TLC and melting point analysis.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the cyclohexyl backbone and cyano group placement. Compare chemical shifts to databases like NIST Chemistry WebBook for validation .

- Infrared (IR) spectroscopy : Identify the C≡N stretch (~2200 cm⁻¹) and carboxylic acid O-H stretch (~2500-3300 cm⁻¹).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₉H₁₃NO₂) and fragmentation patterns.

- X-ray crystallography : For definitive structural elucidation, though this requires high-purity crystals.

Q. How should researchers handle safety concerns during experimental work with this compound?

While direct safety data for this compound is limited, protocols for analogous compounds recommend:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCN gas during degradation).

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Refer to institutional guidelines for cyanide-containing compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Contradictions often arise from impurities or stereochemical variations. Mitigation strategies include:

- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT simulations).

- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Database alignment : Cross-reference spectral libraries (NIST, PubChem) to identify discrepancies caused by solvent effects or instrumentation artifacts .

Q. What experimental designs are suitable for studying the biological activity of this compound?

Hypothesis-driven approaches include:

- Enzyme inhibition assays : Test interactions with carboxylases or nitrilases using UV-Vis kinetics. For example, monitor NADPH depletion in enzymatic reactions .

- Cellular models : Assess cytotoxicity in HEK-293 or HeLa cells via MTT assays. Include positive controls (e.g., known nitrile inhibitors) and validate results with triplicate trials.

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins, guided by the compound’s electronic properties (logP, pKa).

Q. How does this compound compare to other cyclohexylacetic acid derivatives in reactivity?

Comparative studies should focus on:

- Reaction kinetics : Perform competitive experiments with analogs (e.g., 2-Cyclobutyl-2-phenylacetic acid) under identical conditions. Track reaction progress via HPLC .

- Electronic effects : Use Hammett plots to correlate substituent electronegativity (cyano vs. acetamido) with reaction rates in nucleophilic acyl substitutions.

- Thermodynamic stability : Calculate ΔG of hydrolysis via calorimetry to assess the cyano group’s influence on carboxylic acid reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.